molecular formula C7H3F4IO B7970366 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene

1-Fluoro-2-iodo-3-trifluoromethoxy-benzene

Cat. No.: B7970366
M. Wt: 306.00 g/mol
InChI Key: ZJUKYJWQBPKNAY-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is an organic compound with the molecular formula C7H3F4IO It is a halogenated benzene derivative, characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-3-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoro-trifluoromethoxybenzene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like sodium borohydride in ethanol or methanol.

Major Products:

    Substitution: Formation of 1-fluoro-2-substituted-3-(trifluoromethoxy)benzene derivatives.

    Oxidation: Formation of iodoso or iodyl compounds.

    Reduction: Formation of 1-fluoro-3-(trifluoromethoxy)benzene.

Scientific Research Applications

1-Fluoro-2-iodo-3-trifluoromethoxy-benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.

    Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene depends on its specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, which can stabilize intermediates and transition states. In biological systems, the iodine atom can facilitate radiolabeling, allowing for the tracking and imaging of biological processes.

Comparison with Similar Compounds

  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 1-Iodo-2-(trifluoromethoxy)benzene

Comparison: 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and properties For example, the presence of the trifluoromethoxy group at the 3-position can enhance the compound’s electron-withdrawing effects compared to similar compounds with different substituent positions

Biological Activity

1-Fluoro-2-iodo-3-trifluoromethoxy-benzene is an aromatic compound characterized by the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. This compound, with the molecular formula C7H4F3IOC_7H_4F_3IO and a molecular weight of approximately 288.01 g/mol, has garnered interest in various fields, including medicinal chemistry and organic synthesis.

Physical Properties

PropertyValue
Molecular FormulaC7H4F3IOC_7H_4F_3IO
Molecular Weight288.01 g/mol
Density1.9 ± 0.1 g/cm³
Boiling PointNot available
Melting PointNot available
Flash Point71.1 ± 0.0 °C
LogP3.21

Hazard Classification

The compound is classified with hazard symbols GHS05 and GHS07, indicating it may pose risks such as irritation and toxicity upon exposure.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have suggested that halogenated compounds can influence enzyme activity, receptor binding, and cellular signaling pathways.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with electron-withdrawing groups have shown enhanced biological potency against human leukemia and breast cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its potential as a CYP enzyme inhibitor. Specifically, it is noted as a CYP1A2 inhibitor, which can affect drug metabolism and efficacy in therapeutic contexts .

Case Studies

Several studies have explored the biological implications of halogenated benzene derivatives:

  • Study on Anticancer Properties : A study demonstrated that certain fluorinated compounds exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that halogen substitution enhances anticancer activity .
  • Reactivity Studies : Interaction studies involving nucleophiles and electrophiles have provided insights into the mechanisms of nucleophilic substitution reactions, crucial for understanding the compound's behavior in biological systems.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
1-Chloro-4-fluorobenzeneC6H4ClFContains only one fluorine atom; lacks iodine.
1-Iodo-3-trifluoromethylbenzeneC7H4F3ILacks chlorine; different halogen arrangement affects reactivity.
2-Chloro-5-(trifluoromethyl)phenolC7H6ClF3Contains a hydroxyl group; different functional group influences properties.

Properties

IUPAC Name

1-fluoro-2-iodo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKYJWQBPKNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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